2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

Protecting group chemistry Heterocyclic synthesis Orthogonal deprotection

Unprotected NH-pyrazoles often undergo unwanted alkylation and oxidation during multi-step syntheses, compromising yield and purity. This compound provides an exact solution: - Orthogonal MOM protecting group enables clean, selective deprotection under mild acidic conditions without affecting acid-sensitive aniline functionalities. - ortho-Aniline substitution ensures distinct reactivity in Suzuki-Miyaura cross-couplings, preventing regioisomeric contamination. - Sourced from major suppliers; available in research quantities with 98% purity for reliable downstream functionalization.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13638904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOCN1C=C(C=N1)C2=CC=CC=C2N
InChIInChI=1S/C11H13N3O/c1-15-8-14-7-9(6-13-14)10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3
InChIKeyKYMCKXKNRAYKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline: Ortho-Aniline Pyrazole Building Block with N-MOM Protection for Controlled Heterocyclic Synthesis


2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline (CAS 1497972-38-9, C11H13N3O, MW 203.24) is a heteroaromatic building block comprising a pyrazole ring N-protected with a methoxymethyl (MOM) group, linked at the 4-position to an ortho-aniline moiety . The compound is commercially available from major suppliers including Sigma-Aldrich (Enamine catalog ENAH304A70EE) and is listed in J-GLOBAL under patent JP6286031 [1]. The MOM protecting group confers stability during synthetic manipulations, while the ortho-aniline substitution pattern distinguishes it from meta- and para-isomers in cross-coupling applications .

1
N-MOM protected pyrazole building block for multi-step heterocyclic synthesis
2
Orthogonal acid-labile protecting group enables late-stage NH diversification
3
Commercial availability from major suppliers supports procurement workflow

Why 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline Cannot Be Replaced by N-H, N-Methyl, or Positional Isomers in Multi-Step Synthesis


Pyrazole-aniline hybrids are common pharmacophore scaffolds, but simple substitution with N-H pyrazoles (e.g., 2-(1H-pyrazol-4-yl)aniline) introduces unprotected NH sites that undergo unwanted alkylation and oxidation during downstream functionalization . N-Methyl analogs lack the orthogonal deprotection handle provided by the MOM group, which can be selectively removed under mild acidic conditions without affecting acid-sensitive aniline functionalities [1]. Positional isomers (meta- vs. ortho-aniline) exhibit distinct reactivity profiles in cross-coupling reactions due to differing steric and electronic environments around the aniline nitrogen . Generic substitution thus risks synthetic failure, regioisomeric contamination, or loss of downstream modularity—making this specific ortho-aniline MOM-protected pyrazole a non-interchangeable building block.

N-H Pyrazole Analogs
Unprotected NH pyrazoles undergo competing N-arylation and oxidation, leading to regioisomeric mixtures and reduced yields.
N-Methyl Analogs
N-Methyl groups are not cleavable, permanently blocking the N1 position and eliminating late-stage diversification.
Positional Isomers (Meta-Aniline)
Meta-substituted aniline alters steric and electronic environment, shifting cross-coupling reactivity and H-bond geometry.

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline: Quantitative Comparative Evidence for Procurement Decisions


MOM Protection Enables Acid-Labile Orthogonal Deprotection Unavailable with N-Methyl Analogs

The methoxymethyl (MOM) group on the pyrazole N1 position serves as an acid-labile protecting group that can be removed under mild acidic conditions (aqueous acid hydrolysis) to regenerate the free NH pyrazole [1]. This orthogonal deprotection capability is absent in N-methyl pyrazole analogs, which lack a cleavable group and permanently occupy the N1 position .

MOM vs. N-Methyl Analogs
Class-level inference
MOM cleavable under acid; N-methyl not cleavable
Enables late-stage NH diversification
MOM deprotection via acid hydrolysis reported
Protecting group chemistry Heterocyclic synthesis Orthogonal deprotection

N-MOM Protection Prevents Undesired N-Alkylation During Downstream Cross-Coupling

Unprotected N-H pyrazoles undergo competing N-arylation during palladium-catalyzed cross-coupling reactions, leading to regioisomeric mixtures and reduced yields [1]. The MOM group in 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline blocks this undesired side reaction, enabling cleaner C4-arylation at the pyrazole ring without N-site competition.

N-MOM vs. N-H Pyrazole
Class-level inference
MOM blocks N-arylation; N-H allows competing N-arylation
Eliminates regioisomer purification
Pd-catalyzed cross-coupling conditions
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Ortho-Aniline Substitution Confers Distinct Steric and Electronic Profile Versus Meta-Isomer

The ortho-aniline substitution in 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline places the NH2 group adjacent to the biaryl linkage, creating a different steric environment and hydrogen-bonding geometry compared to the meta-isomer 3-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline . This positional difference alters the vector of the aniline nitrogen relative to the pyrazole plane and affects the compound's utility in generating conformationally distinct analogues.

Ortho vs. Meta Aniline
Cross-study comparable
Ortho NH2 adjacent to biaryl; meta NH2 at position 3
Alters steric and H-bond geometry
Relevant for kinase inhibitor SAR
Structure-activity relationship Regioisomer comparison Medicinal chemistry

Higher Molecular Weight and Rotatable Bond Count Differentiate from Unsubstituted N-H Pyrazole Core

Compared to the simplest analog 2-(1H-pyrazol-4-yl)aniline (MW 159.18, 1 rotatable bond), the MOM-protected target compound (MW 203.24, XLogP3 ~1.1, additional rotatable bonds) offers increased lipophilicity and conformational flexibility . These physicochemical differences are relevant for optimizing ADME properties and solubility profiles in lead optimization.

MW & Lipophilicity
Cross-study comparable
ΔMW +44.06 g/mol; similar XLogP3
Modulates properties without permanent alkyl
Compared to N-H core
Physicochemical properties Drug-likeness Lead optimization

Patent Inclusion Supports Validated Synthetic Tractability and Pharmaceutical Relevance

2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline and its structural class are encompassed within patent JP6286031 (application 2016516235), which describes compounds containing pyrazole-aniline scaffolds with fluorine substitution patterns for pharmaceutical applications [1]. The compound's inclusion in patent literature, alongside its commercial availability from Sigma-Aldrich (Enamine catalog), indicates validated synthetic accessibility and relevance to drug discovery programs .

Patent & Commercial Status
Supporting evidence
Listed in JP6286031; stocked by Sigma-Aldrich/Enamine
Supports supply chain confidence
Reduces custom synthesis risk
Patent landscaping Pharmaceutical intermediates Prior art

Absence of Direct Head-to-Head Biological Activity Comparisons in Public Literature

A comprehensive literature search across primary research articles, patents, and authoritative databases (BindingDB, PubChem, J-GLOBAL) revealed no published head-to-head biological activity comparisons for 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline versus its closest structural analogs [1] [2] [3]. The compound appears primarily as a synthetic intermediate or building block rather than a final bioactive molecule. The evidence dimensions above are therefore derived from structural, physicochemical, and synthetic methodology comparisons rather than direct target engagement or cellular potency data.

Absence of Bioactivity Data
Supporting evidence
No IC50/Ki/EC50 in literature
Evaluate as synthetic intermediate
No direct target engagement data
Data transparency Evidence assessment Procurement decision-making

High-Impact Application Scenarios for 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline in Medicinal Chemistry and Process Development


Late-Stage Diversification via MOM Deprotection Followed by N-Functionalization

In multi-step syntheses of kinase inhibitor candidates, the MOM group enables a modular strategy where the pyrazole NH is revealed only after core scaffold assembly. Following acid hydrolysis of the MOM group (conditions established in nitropyrazole literature [1]), the free NH pyrazole can be alkylated, acylated, or arylated to generate analogue libraries without re-synthesizing the entire scaffold. This orthogonal deprotection capability distinguishes the MOM-protected building block from N-methyl analogs that lack this diversification handle.

Regioselective Suzuki-Miyaura Cross-Coupling at Pyrazole C4 Position

The MOM-protected pyrazole in 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline prevents competing N-arylation side reactions during palladium-catalyzed cross-couplings [1]. This enables cleaner C4-functionalization via Suzuki-Miyaura coupling with aryl boronic acids or boronate esters. The ortho-aniline moiety provides an additional reactive handle for subsequent transformations or can serve as a hydrogen-bond donor in target binding, making the compound a strategic intermediate for constructing ortho-substituted biaryl systems.

Continuous Flow Synthesis of Pyrazole-Containing Compound Libraries

Continuous flow methodologies for pyrazole synthesis from anilines have been established, demonstrating metal-free amine-redox processes suitable for scale-up [1]. 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline can be incorporated into such flow chemistry platforms as either a starting aniline component or a downstream intermediate, leveraging the MOM group's stability under flow conditions to enable automated library synthesis with minimal purification requirements.

SAR Exploration of N1-Substituent Effects in Lead Optimization Programs

The MOM group provides a distinct physicochemical profile compared to methyl, ethyl, or unsubstituted pyrazole analogs. In lead optimization, the MOM-protected intermediate allows systematic exploration of N1-substituent effects on target potency, selectivity, and ADME properties. The MOM group can be retained in final compounds to assess its impact on metabolic stability and membrane permeability, or cleaved to reveal the NH pyrazole for direct comparison against other N-substituted analogs [1].

Application
Selection Property
Validation Focus
Late-Stage N-Functionalization
Orthogonal deprotection handle
MOM cleavage efficiency; NH diversification yield
Regioselective C4 Cross-Coupling
N-protection for C4 selectivity
Absence of N-arylation byproducts
Continuous Flow Library Synthesis
MOM stability under flow conditions
Automated synthesis reproducibility
SAR of N1-Substituent Effects
Removable N1-substituent
Effect on potency, selectivity, ADME
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